

synthesis of 2-Bromo-4-fluoroanisole from 2bromo-4-fluorophenol

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Compound of Interest

Compound Name: 2-Bromo-4-fluoroanisole

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Synthesis of 2-Bromo-4-fluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-bromo-4-fluoroanisole** from 2-bromo-4-fluorophenol, a crucial transformation for generating key intermediates in the development of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the synthetic route, a detailed experimental protocol, and quantitative data to support researchers in their laboratory work.

Introduction

2-Bromo-4-fluoroanisole is a versatile chemical building block utilized in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the anisole core, allows for diverse downstream chemical modifications, making it a valuable intermediate in medicinal chemistry and material science.[1] The synthesis from 2-bromo-4-fluorophenol is a straightforward and efficient method for its preparation.

The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This reaction involves the deprotonation of the phenol to form a

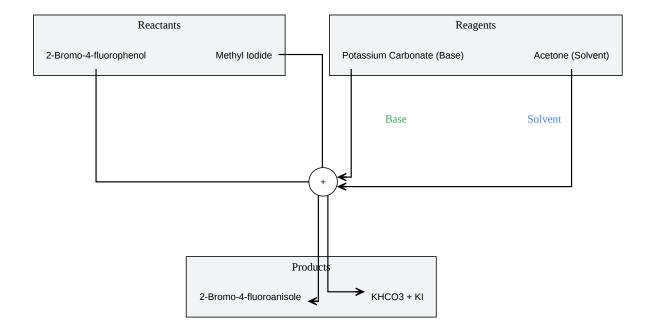


phenoxide, which then acts as a nucleophile to attack a methylating agent in an SN2 reaction. [2][3]

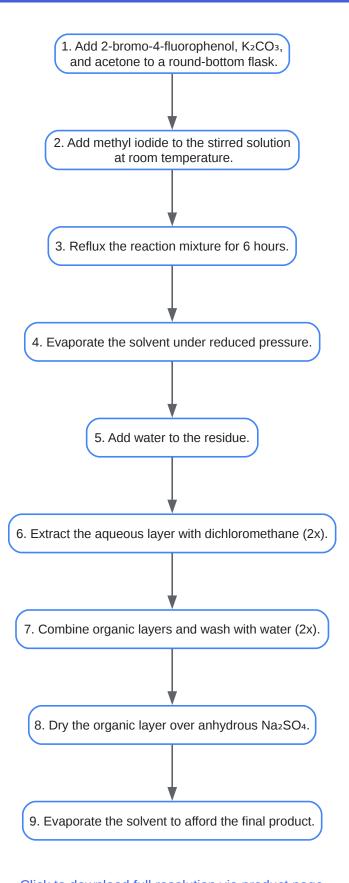
Reaction Pathway

The synthesis of **2-bromo-4-fluoroanisole** from 2-bromo-4-fluorophenol proceeds via a nucleophilic substitution reaction, as illustrated in the following diagram.









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